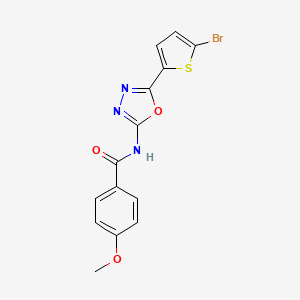

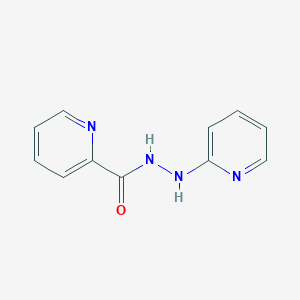

![molecular formula C25H25N3O4S2 B2861331 4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683260-40-4](/img/structure/B2861331.png)

4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The E/Z system could be used to describe the geometry of the double bond in the benzothiazole group . This system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . This compound could undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用

Inhibition of Human Carbonic Anhydrases

Distinto et al. (2019) designed a library of sulphonamides, including structures similar to the specified compound, to evaluate their inhibitory potency and selectivity towards human carbonic anhydrase isoforms I, II, IX, and XII. Most new compounds showed preferential inhibition of isoforms II and XII, indicating their potential application in designing inhibitors for these enzymes with therapeutic implications in conditions like glaucoma and certain cancers (Distinto et al., 2019).

Anticancer Activities

Yılmaz et al. (2015) synthesized indapamide derivatives, including structures similar to the specified compound, demonstrating proapoptotic activity against melanoma cell lines. Specifically, one compound exhibited significant growth inhibition, suggesting potential applications in developing anticancer agents (Yılmaz et al., 2015).

Synthesis and Characterisation for Cytotoxic Evaluation

Govindaraj et al. (2021) synthesized Schiff bases with sulphonamide functional groups, aiming to evaluate their cytotoxic activity against human breast cancer cell lines. The synthesized compounds showed promising cytotoxic activities, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021).

Photochemical Decomposition Studies

Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, a compound with a sulfonamide group similar to the specified compound. Their study provides insights into the photolability and potential environmental impact of such compounds (Zhou & Moore, 1994).

Novel Conjugates as Carbonic Anhydrase Inhibitors

Ulus et al. (2016) developed acridine-acetazolamide conjugates, examining their inhibition effects on human carbonic anhydrase isoforms. Their findings contribute to understanding the structure-activity relationships in the development of new inhibitors for therapeutic applications (Ulus et al., 2016).

特性

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-4-32-20-12-15-22-23(16-20)33-25(28(22)3)26-24(29)19-10-13-21(14-11-19)34(30,31)27(2)17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVZQDCQFXBNAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/no-structure.png)

![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)

![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

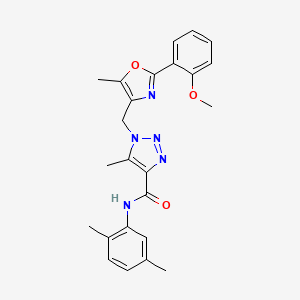

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)

![3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2861267.png)

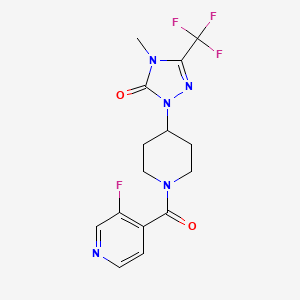

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)